AZD8797 - 911715-90-7

AZD8797

Catalog Number: EVT-260510
CAS Number: 911715-90-7
Molecular Formula: C19H25N5OS2
Molecular Weight: 403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.

Fractalkine (CX3CL1)

Compound Description: Fractalkine, also known as CX3CL1, is a chemokine that exists in both membrane-bound and soluble forms. It acts as a chemoattractant for immune cells expressing CX3CR1, its specific receptor. [] Fractalkine plays a crucial role in inflammation by recruiting and activating leukocytes and monocytes, and it has been implicated in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. [, ]

Relevance: Fractalkine is the endogenous ligand for CX3CR1, the target of 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. Understanding the interactions between fractalkine and CX3CR1 is crucial for elucidating the mechanism of action of this antagonist. Studies often investigate the effects of blocking fractalkine signaling using antagonists like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)- to develop potential therapies for diseases associated with CX3CR1 activation. [, , , ]

AZD8797

Compound Description: AZD8797 is a selective, high-affinity small molecule antagonist of the CX3CR1 receptor. [] It acts by inhibiting the binding of fractalkine to CX3CR1, thereby blocking downstream signaling events. [, , , ] AZD8797 has shown therapeutic potential in preclinical models of various diseases, including multiple sclerosis, spinal cord injury, and retinal degeneration, by reducing inflammation, apoptosis, and promoting tissue repair. [, , , ]

Relevance: AZD8797 is another potent and selective antagonist of CX3CR1, similar to 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, ] Comparing their activities and pharmacological profiles can provide insights into structure-activity relationships and aid in the development of more effective CX3CR1 antagonists. Researchers often use AZD8797 as a reference compound to assess the efficacy and potency of novel CX3CR1 antagonists like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, , , , ]

KAND567

Compound Description: KAND567 is a small molecule, selective, non-competitive, allosteric antagonist of the fractalkine receptor CX3CR1. [, ] It is currently under clinical development for various conditions, including acute myocardial infarction, ovarian carcinoma, and COVID-19. [, , , ] Preclinical studies have shown that KAND567 possesses cardioprotective and anti-atherosclerotic effects by reducing inflammation and plaque vulnerability in rodent models. []

Relevance: KAND567 is another CX3CR1 antagonist, sharing a similar mechanism of action with 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-, and is also being investigated for its therapeutic potential in inflammatory diseases. [, ] The clinical development of KAND567 provides valuable information and a benchmark for the development of 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-. [, , , ]

Relevance: While structurally unrelated to 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)-, research has revealed an interesting link between CX3CR1 and the efficacy of DNA-damaging agents like cisplatin. [] Studies suggest that CX3CR1 might play a role in the Fanconi anemia (FA) pathway, a crucial DNA repair mechanism involved in repairing DNA interstrand crosslinks induced by cisplatin. [] Targeting CX3CR1 with inhibitors like 1-Pentanol, 2-[[2-Amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-Methyl-, (2R)- alongside cisplatin could potentially enhance the efficacy of cisplatin by interfering with DNA repair mechanisms, offering a novel therapeutic strategy to overcome drug resistance. []

Source and Classification

AZD8797 is classified under small molecule inhibitors targeting G-protein coupled receptors, specifically chemokine receptors. Its development stems from research aimed at understanding the role of chemokines in neuroinflammation and their potential as therapeutic targets. The compound has been synthesized and characterized in various studies, with its mechanism of action being elucidated through both in vitro and in vivo experiments .

Synthesis Analysis

Methods of Synthesis

The synthesis of AZD8797 involves several key steps, typically starting from readily available chemical precursors. Although specific synthetic routes are proprietary, general methods include:

  • Stepwise Synthesis: Utilizing a combination of coupling reactions to build the core structure, followed by functionalization steps to introduce necessary substituents.
  • Purification Techniques: After synthesis, compounds are purified using chromatography techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process must be carefully controlled to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical parameters that require optimization during the development phase. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of AZD8797 at each stage of synthesis .

Molecular Structure Analysis

Structure

AZD8797 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for CX3CR1. The exact molecular formula and structure can be represented as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substituents).

Data

The compound's three-dimensional conformation is crucial for its function as an allosteric modulator. Structural analysis through X-ray crystallography or computational modeling provides insights into how AZD8797 interacts with CX3CR1, revealing binding sites and conformational changes upon ligand binding .

Chemical Reactions Analysis

Reactions

AZD8797 primarily functions through non-competitive inhibition, meaning it binds to a site other than the active site on CX3CR1 without preventing ligand binding but altering receptor activity. This mechanism allows it to modulate receptor signaling pathways effectively.

Technical Details

In vitro assays demonstrate that AZD8797 can displace fractalkine from CX3CR1 without competing directly with it, leading to a decrease in receptor activation. Kinetic studies often employ radiolabeled ligands to assess binding affinities and dissociation rates, providing quantitative data on its inhibitory effects .

Mechanism of Action

Process

The mechanism by which AZD8797 exerts its effects involves allosteric modulation of CX3CR1. By binding to an allosteric site on the receptor, AZD8797 induces conformational changes that reduce the receptor's affinity for fractalkine. This leads to decreased downstream signaling associated with inflammation and neurodegeneration.

Data

Experimental data indicate that treatment with AZD8797 results in reduced levels of pro-inflammatory cytokines in models of neuroinflammation, suggesting its potential utility in managing conditions characterized by excessive inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated to ensure efficacy during storage and application.
  • Reactivity: Reactivity profiles should be established to understand potential interactions with biological molecules.

Relevant analyses often involve determining melting points, boiling points, and spectral properties (UV/Vis, IR) to comprehensively characterize AZD8797 .

Applications

AZD8797 has been investigated for various scientific applications:

  • Neuroprotection: Its ability to inhibit CX3CR1 makes it a candidate for protecting neurons from damage caused by inflammatory processes.
  • Therapeutic Intervention: Research suggests potential use in treating traumatic brain injuries, spinal cord injuries, and viral infections such as COVID-19 where neuroinflammation plays a critical role.
  • Research Tool: As a selective antagonist of CX3CR1, AZD8797 serves as an important tool for studying the role of chemokines in various pathologies.

Ongoing studies continue to explore its efficacy across different models of disease, highlighting its significance in both basic research and clinical applications .

Properties

CAS Number

911715-90-7

Product Name

AZD8797

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol

Molecular Formula

C19H25N5OS2

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N

SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

AZD8797; AZD-8797; AZD 8797;

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.